molecular formula C18H10O8 B13144098 Anthracene-2,3,6,7-tetracarboxylic acid CAS No. 159113-89-0

Anthracene-2,3,6,7-tetracarboxylic acid

Cat. No.: B13144098
CAS No.: 159113-89-0
M. Wt: 354.3 g/mol
InChI Key: MRSWDOKCESOYBI-UHFFFAOYSA-N
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Description

Anthracene-2,3,6,7-tetracarboxylic acid is an aromatic tetracarboxylic acid derived from anthracene. It is characterized by the presence of four carboxyl groups attached to the 2, 3, 6, and 7 positions of the anthracene ring. This compound has a molecular formula of C₁₈H₁₀O₈ and a molecular weight of 354.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-2,3,6,7-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of anthracene-2,3,6,7-tetramethyl with potassium permanganate in an alkaline medium yields this compound . Another method involves the cycloaddition reactions of anthracene derivatives with maleic anhydride, followed by hydrolysis to obtain the tetracarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure high yields and purity .

Comparison with Similar Compounds

Anthracene-2,3,6,7-tetracarboxylic acid can be compared with other tetracarboxylic acids, such as:

Uniqueness: this compound is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Biological Activity

Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) is a polycarboxylic aromatic compound characterized by its four carboxylic acid groups attached to an anthracene backbone. Its molecular formula is C14H10O8, and it has gained attention for its diverse biological activities and potential applications in fields such as photodynamic therapy (PDT), drug delivery, and material science.

ATCA's structure enables it to form stable coordination complexes with various metal ions, enhancing its reactivity and solubility in biological systems. The presence of multiple carboxylic groups contributes to its ability to interact with biological molecules and metal ions, making it a versatile compound for research.

Biological Activities

Research indicates that ATCA exhibits several significant biological activities:

  • Photodynamic Therapy : ATCA can generate reactive oxygen species (ROS) upon light activation, which is crucial for its application in cancer treatment. This property allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.
  • Antioxidant Properties : Studies have shown that ATCA exhibits antioxidant activity, helping to neutralize free radicals and protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that ATCA may possess antimicrobial properties against various pathogens. Its structural similarity to other anthraquinone derivatives, known for their antibacterial effects, supports this potential .

Case Studies

  • Photodynamic Applications : A study demonstrated that ATCA could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This was attributed to the generation of ROS that led to cellular damage and death. The effectiveness of ATCA in PDT was compared with other anthracene derivatives, highlighting its superior performance due to the optimal arrangement of carboxylic groups.
  • Antioxidant Mechanism : In vitro assays indicated that ATCA could scavenge free radicals more efficiently than some traditional antioxidants. The mechanism involved the donation of hydrogen atoms from the carboxyl groups, which neutralized reactive species and reduced cellular damage .
  • Antimicrobial Studies : In tests against Staphylococcus aureus and Escherichia coli, ATCA demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest potential applications in developing new antimicrobial agents based on ATCA's structure .

Comparative Analysis

The following table summarizes the biological activities of ATCA compared to other anthracene derivatives:

Compound NamePhotodynamic ActivityAntioxidant ActivityAntimicrobial Activity
This compoundHighModerateSignificant
9,10-AnthraquinoneModerateLowHigh
2-HydroxyanthraquinoneLowHighModerate

Properties

CAS No.

159113-89-0

Molecular Formula

C18H10O8

Molecular Weight

354.3 g/mol

IUPAC Name

anthracene-2,3,6,7-tetracarboxylic acid

InChI

InChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

MRSWDOKCESOYBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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